molecular formula C21H20N2O3 B15187531 Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- CAS No. 108154-91-2

Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)-

Cat. No.: B15187531
CAS No.: 108154-91-2
M. Wt: 348.4 g/mol
InChI Key: QJMGIEQEXQCOCG-UHFFFAOYSA-N
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Description

Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- is a complex organic compound with a unique structure that includes a quinoline core fused with a cyclooctane ring and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclooctane ring through cyclization reactions. The nitrophenoxy group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid
  • 6,7,8,9,10,11-Hexahydro-1,4-dimethoxycycloocta[b]quinoline

Uniqueness

Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and applications.

Properties

CAS No.

108154-91-2

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

12-(4-nitrophenoxy)-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline

InChI

InChI=1S/C21H20N2O3/c24-23(25)15-11-13-16(14-12-15)26-21-17-7-3-1-2-4-9-19(17)22-20-10-6-5-8-18(20)21/h5-6,8,10-14H,1-4,7,9H2

InChI Key

QJMGIEQEXQCOCG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC3=CC=CC=C3C(=C2CC1)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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